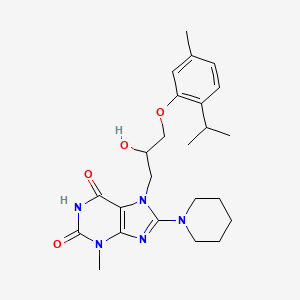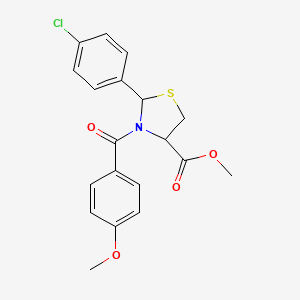
Methyl 2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-1,3-thiazolane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-1,3-thiazolane-4-carboxylate, also known as MCPT-4-COOH, is an organic compound with a molecular weight of 425.8 g/mol. It is a substituted thiazolane-4-carboxylate and is a member of the phenylthiazole family. It is a white, crystalline solid with a melting point of 113-114 °C and is soluble in water, ethanol, and methanol. MCPT-4-COOH has been studied for its potential medicinal applications due to its unique chemical properties.
Scientific Research Applications
Insecticidal Activity A study explored the stereochemical basis for the insecticidal activity of related compounds, highlighting the potential of certain esters, derived from carbamoylated and acylated pyrazolines, in controlling pests such as American cockroaches and house flies. The research indicates a significant role of the molecular configuration in determining insecticidal efficacy, suggesting a potential area of application for similar compounds in pest management (Hasan et al., 1996).
Lipase and α-Glucosidase Inhibition Another study investigated novel heterocyclic compounds derived from related structures for their inhibitory effects on lipase and α-glucosidase enzymes. This research is significant for understanding how these compounds can influence metabolic processes, potentially contributing to the development of treatments for conditions associated with these enzymes (Bekircan et al., 2015).
Corrosion Inhibition Research has also been conducted on the effectiveness of thiazole-4-carboxylates as corrosion inhibitors for mild steel in acidic conditions. This study provides insights into the protective properties of these compounds against corrosion, demonstrating their potential application in industrial settings to prolong the lifespan of metal structures (El aoufir et al., 2020).
Antiviral Properties A series of analogues based on a similar chemical structure were synthesized and tested against yellow fever virus, indicating the antiviral potential of these compounds. The research aimed to improve metabolic stability, therapeutic index, and antiviral potency, suggesting an application in developing antiviral agents (Mayhoub et al., 2011).
Agricultural Applications A study on the use of carbendazim and tebuconazole in agriculture explored the encapsulation of these fungicides in nanoparticles to modify release profiles and reduce toxicity. This research underscores the potential of employing similar encapsulation techniques for agricultural chemicals to enhance efficacy and safety (Campos et al., 2015).
properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c1-24-15-9-5-12(6-10-15)17(22)21-16(19(23)25-2)11-26-18(21)13-3-7-14(20)8-4-13/h3-10,16,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWECSWFWZPZZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(CSC2C3=CC=C(C=C3)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

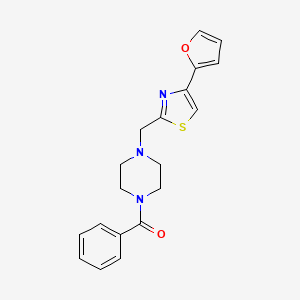
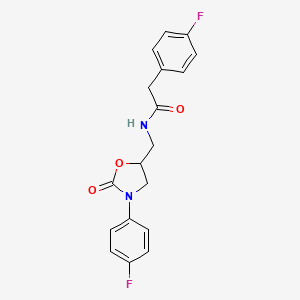
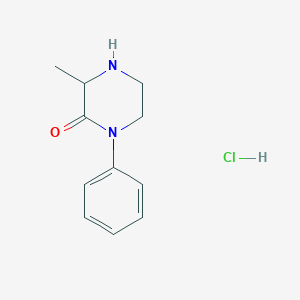
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2760038.png)
![5-[(4-Bromobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2760039.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2760040.png)
![2-[2-(Dimethylamino)ethoxy]acetic acid](/img/structure/B2760041.png)

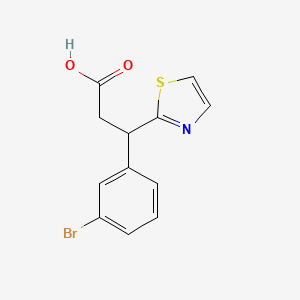
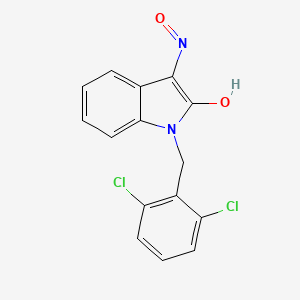
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2760047.png)
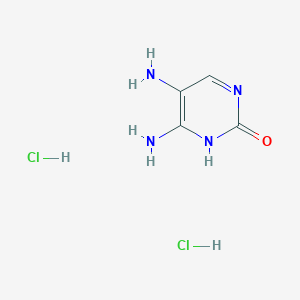
![2-[(Dimethylamino)methyl]prop-2-en-1-ol](/img/structure/B2760049.png)
